

Technical Guide: Thermal Properties of 2-Amino-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3-nitrobenzaldehyde

Cat. No.: B1282706

[Get Quote](#)

This document provides a comprehensive overview of the melting and boiling points of **2-Amino-3-nitrobenzaldehyde**, targeted at researchers, scientists, and professionals in drug development. It includes tabulated physical data, detailed experimental protocols for thermal analysis, and logical workflow diagrams.

Data Presentation: Physical Properties

The melting and boiling points of **2-Amino-3-nitrobenzaldehyde** are critical parameters for its synthesis, purification, and application in various chemical processes. The following table summarizes these key physical constants.

Property	Value	Conditions
Melting Point	137-138 °C	N/A
Boiling Point	335.8 ± 32.0 °C	at 760 mmHg

Data sourced from [\[1\]](#) and [\[1\]](#).

Experimental Protocols

While specific experimental reports detailing the determination of these exact values for **2-Amino-3-nitrobenzaldehyde** are not publicly available, the following protocols describe

standard methodologies used for such characterizations, based on techniques applied to similar nitroaromatic compounds.[2]

2.1. Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[3][4] It is a precise method for determining the melting point and heat of fusion of a substance.

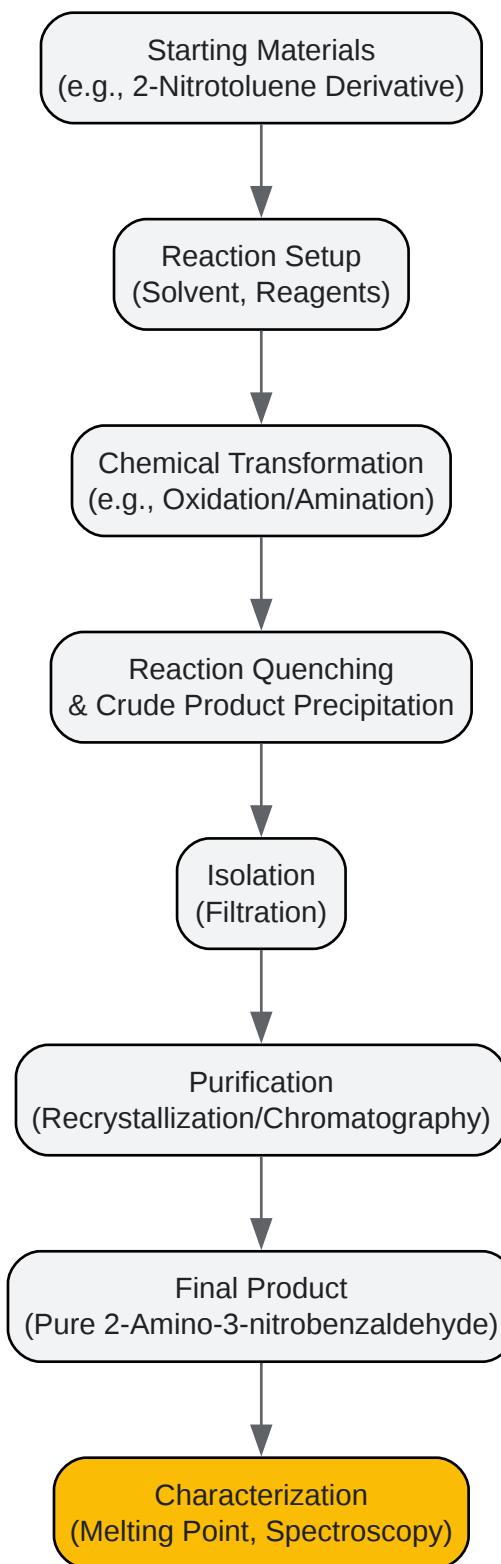
Methodology:

- Sample Preparation: A small quantity (typically 1-5 mg) of high-purity **2-Amino-3-nitrobenzaldehyde** is accurately weighed and hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as the reference.
- Instrument Setup:
 - The sample and reference pans are placed in the DSC cell.
 - The cell is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
 - The instrument is programmed to heat the sample at a constant rate, for example, 10 °C/min, over a temperature range that brackets the expected melting point (e.g., from 30 °C to 200 °C).
- Data Acquisition: The DSC instrument records the heat flow to the sample relative to the reference as a function of temperature.
- Data Analysis: The melting point is identified as the onset temperature or the peak temperature of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

2.2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a solid compound like **2-Amino-3-nitrobenzaldehyde**, the boiling point is

typically measured under reduced pressure to prevent decomposition at high temperatures and extrapolated to atmospheric pressure.

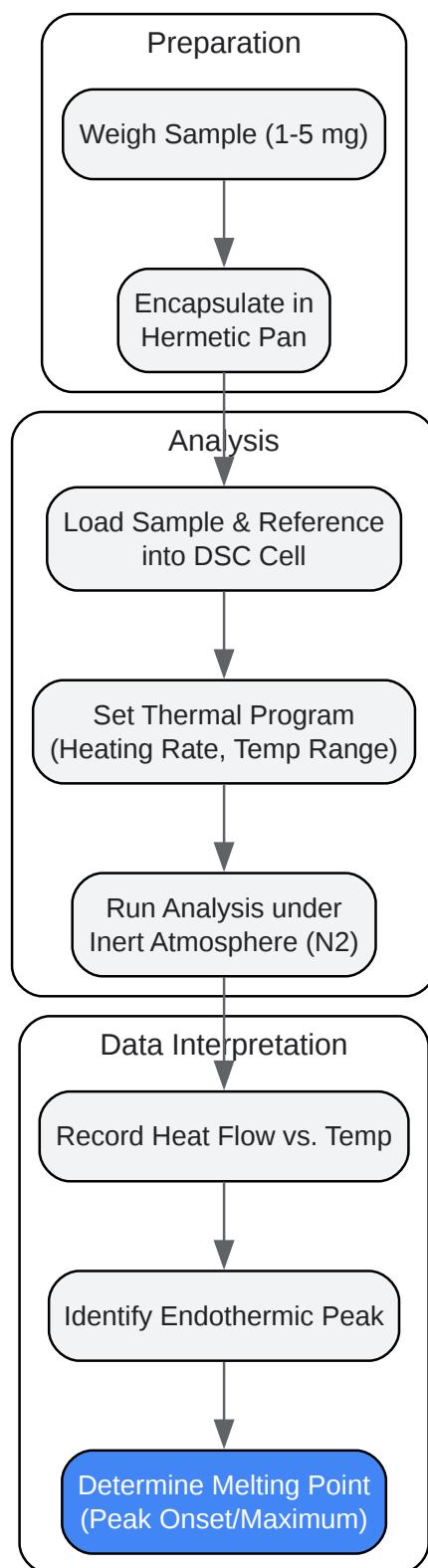

Methodology:

- Apparatus Setup: A distillation apparatus suitable for small quantities is assembled. This includes a flask containing the sample, a condenser, and a receiving flask. The system is connected to a vacuum pump and a manometer to control and measure the pressure.
- Procedure:
 - A sample of **2-Amino-3-nitrobenzaldehyde** is placed in the distillation flask with a boiling chip.
 - The system is evacuated to a specific, stable pressure (e.g., 10 mmHg).
 - The flask is gradually heated.
 - The temperature of the vapor that distills is recorded. This temperature is the boiling point at the measured pressure.
- Extrapolation: The procedure can be repeated at several different pressures. The data can then be used with the Clausius-Clapeyron equation or a nomograph to estimate the boiling point at standard atmospheric pressure (760 mmHg).

Visualizations: Workflows and Pathways

3.1. Logical Workflow for Synthesis and Purification

The synthesis of nitroaromatic compounds like **2-Amino-3-nitrobenzaldehyde** involves a series of logical steps from starting materials to a purified final product. The general workflow is outlined below.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and characterization of a nitroaromatic compound.

3.2. Experimental Workflow for DSC Analysis

The process of determining a melting point using Differential Scanning Calorimetry follows a structured experimental path from sample handling to final data analysis.

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for melting point determination using DSC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-3-nitrobenzaldehyde | 97271-97-1 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 4. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Thermal Properties of 2-Amino-3-nitrobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282706#2-amino-3-nitrobenzaldehyde-melting-and-boiling-point-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com